N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine
Description
N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Properties
IUPAC Name |
N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-21(2)18-19-12-10-17(20-18)22-13-6-9-16(11-14-22)15-7-4-3-5-8-15/h3-5,7-8,10,12,16H,6,9,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGLJBWLMCZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with azepane and phenyl groups under specific conditions. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions often include refluxing in an organic solvent such as isopropanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as CDK2. CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle progression. The compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of downstream targets and ultimately leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrimidine derivative with potent CDK2 inhibitory activity.
2-(pyrrolidin-1-yl)pyrimidines: Known for their pharmacological activities, including enzyme inhibition and antioxidative properties.
Uniqueness
N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
